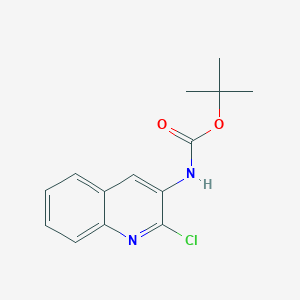
tert-butyl N-(2-chloroquinolin-3-yl)carbamate
Description
Tert-butyl N-(2-chloroquinolin-3-yl)carbamate: is a chemical compound with the molecular formula C14H15ClN2O2
Properties
IUPAC Name |
tert-butyl N-(2-chloroquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYFEQRTKXNZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloroquinolin-3-yl)carbamate typically involves the reaction of 2-chloroquinoline-3-carbonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-chloroquinolin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Generation of substituted quinoline compounds.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-chloroquinolin-3-yl)carbamate is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound has shown potential as an antioxidant agent, scavenging reactive oxygen species (ROS) and providing neuroprotective effects in in vitro and in vivo studies.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including ischemic stroke and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and chemicals, contributing to advancements in material science and industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-(2-chloroquinolin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. It acts as an antioxidant by scavenging ROS, thereby protecting cells from oxidative stress. The compound also interacts with specific enzymes and receptors, modulating biological processes and contributing to its therapeutic effects.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid derivatives
2-chloroquinoline-3-carbonyl chloride
Tert-butylamine
Uniqueness: Tert-butyl N-(2-chloroquinolin-3-yl)carbamate stands out due to its unique combination of structural features, which contribute to its antioxidant and neuroprotective properties. Unlike other quinoline derivatives, it has shown significant potential in both in vitro and in vivo studies, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


